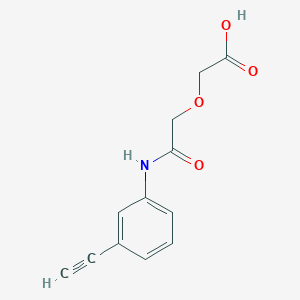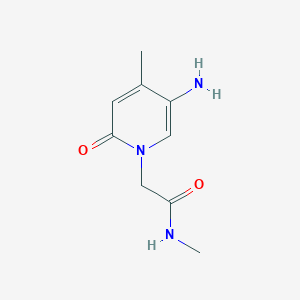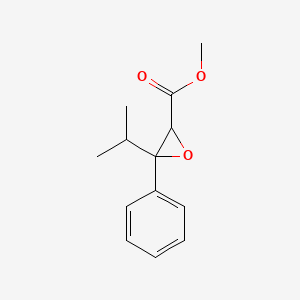
2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid is a compound that features both a propylamino group and a 1,2,4-triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the propylamino group: This step often involves the reaction of the triazole intermediate with a propylamine derivative under controlled conditions to ensure selective substitution.
Final assembly: The final step involves coupling the triazole and propylamino intermediates to form the desired compound. This can be done using various coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involving the triazole ring.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.
Wirkmechanismus
The mechanism by which 2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid exerts its effects depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Catalysis: As a ligand, the compound can coordinate to metal centers, influencing the electronic and steric properties of the catalyst and thereby affecting the reaction pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Amino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid
- 2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid
- 2-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid
Uniqueness
2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid is unique due to the presence of the propylamino group, which can influence its chemical reactivity and biological activity. This makes it distinct from its analogs with different alkyl groups, potentially offering unique advantages in specific applications.
Eigenschaften
Molekularformel |
C8H14N4O2 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
2-(propylamino)-3-(1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H14N4O2/c1-2-3-10-7(8(13)14)4-12-6-9-5-11-12/h5-7,10H,2-4H2,1H3,(H,13,14) |
InChI-Schlüssel |
XKFRWIQWKGPEIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(CN1C=NC=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one](/img/structure/B13639075.png)




![(NZ)-N-spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-ylidenehydroxylamine](/img/structure/B13639125.png)
![9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13639131.png)
![N-[(3-aminocyclobutyl)methyl]-3-methoxypropanamide](/img/structure/B13639151.png)

![2-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B13639164.png)

